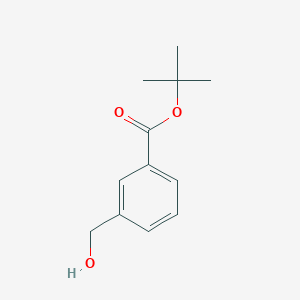

Tert-butyl 3-(hydroxymethyl)benzoate

Description

Tert-butyl 3-(hydroxymethyl)benzoate is a benzoic acid derivative featuring a tert-butyl ester group and a hydroxymethyl substituent at the meta position of the aromatic ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase modulators, and other bioactive molecules . The tert-butyl group enhances steric protection of the ester functionality, improving stability against hydrolysis compared to methyl or ethyl esters . The hydroxymethyl group provides a reactive site for further functionalization, such as oxidation to carboxylic acids or coupling reactions .

Properties

IUPAC Name |

tert-butyl 3-(hydroxymethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)15-11(14)10-6-4-5-9(7-10)8-13/h4-7,13H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSOBJZUBYGNAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC(=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Anhydride-Mediated Tert-Butylation

A patented route for analogous tert-butyl benzoates (e.g., 3-hydroxy-4,5-dimethoxy derivatives) employs tert-butyloxycarbonyl (Boc) anhydride as a tert-butylating agent. Key steps include:

-

Substrate Preparation : Starting from methyl 3,4,5-trihydroxybenzoate, hydroxyl groups are protected via benzylation.

-

Ester Hydrolysis : The methyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide.

-

Boc Anhydride Reaction : The carboxylic acid reacts with Boc anhydride in tert-butanol catalyzed by 4-dimethylaminopyridine (DMAP) at 80°C for 12 hours, achieving 85% conversion.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | tert-Butanol |

| Catalyst | DMAP (0.2 equiv) |

| Temperature | 80°C |

| Time | 12 hours |

| Yield | 85% |

This method avoids expensive tert-butoxy reagents (e.g., 1,1-di-tert-butoxy-N,N-dimethylmethylamine), making it cost-effective for bulk production.

Acid-Catalyzed Esterification with tert-Butanol

An alternative approach involves direct esterification of 3-(hydroxymethyl)benzoic acid with tert-butanol under acidic conditions:

-

Acid Catalyst : Concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) facilitates the reaction.

-

Solvent System : Toluene or dichloromethane with molecular sieves to remove water.

-

Reaction Time : 24–48 hours at reflux (80–110°C).

Limitations :

Installation of the Hydroxymethyl Group

Reduction of 3-Cyanobenzoate Esters

The hydroxymethyl group can be introduced via reduction of a cyano intermediate:

-

Cyanation : Palladium-catalyzed cyanation of methyl 3-bromobenzoate.

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the nitrile to hydroxymethyl.

-

Esterification : Subsequent tert-butylation via Boc anhydride or acid catalysis.

Example Protocol :

Friedel-Crafts Hydroxymethylation

For substrates lacking pre-functionalization, Friedel-Crafts alkylation with formaldehyde derivatives offers a pathway:

-

Electrophile Generation : Paraformaldehyde with BF₃·OEt₂ in dichloroethane.

-

Regioselectivity : Directed by meta-directing groups (e.g., ester functionalities).

-

Post-Functionalization : Oxidation of the alkyl chain to hydroxymethyl.

Challenges :

Industrial-Scale Process Optimization

Solvent and Catalyst Selection

The patented Boc anhydride route highlights solvent and catalyst choices critical for scalability:

| Step | Solvent | Catalyst | Key Advantage |

|---|---|---|---|

| Benzyl Protection | THF | K₂CO₃ | Rapid reaction kinetics |

| Boc Anhydride Step | tert-Butanol | DMAP | High tert-butylation efficiency |

| Debenzylation | Methanol | Pd/C (10% wt) | Mild conditions, high yield |

Cost Analysis :

-

DMAP reduces catalyst loading to 0.2 equiv vs. traditional 1.0 equiv for DCC.

-

tert-Butanol as solvent simplifies purification vs. DMF or DMSO.

Hydrogenation for Debenzylation

The final step in the patented route uses hydrogen gas (45 psi) over palladium on carbon (Pd/C) to remove benzyl protecting groups:

Safety Note :

-

Catalyst poisoning risks from sulfur-containing impurities necessitate rigorous substrate purification.

Comparative Analysis of Methodologies

| Method | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|

| Boc Anhydride Route | 85 | Low | High |

| Acid-Catalyzed Esterification | 60 | Very Low | Moderate |

| Cyanation/Reduction | 75 | Moderate | Low |

Key Findings :

-

The Boc anhydride method is superior in yield and scalability.

-

Direct esterification suffers from equilibrium limitations but remains useful for small batches.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(hydroxymethyl)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products

Oxidation: 3-(Carboxymethyl)benzoic acid.

Reduction: 3-(Hydroxymethyl)benzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-(hydroxymethyl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Used in the production of polymers and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydroxymethyl)benzoate involves its ability to undergo ester hydrolysis, oxidation, and reduction reactions. These reactions are facilitated by the presence of the tert-butyl ester and hydroxymethyl groups, which can interact with various molecular targets and pathways. For example, in biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl 3-(hydroxymethyl)benzoate with structurally analogous compounds, emphasizing substituent effects, reactivity, and applications.

Key Findings:

Substituent Effects: Hydroxymethyl vs. Bromomethyl: The hydroxymethyl group in the target compound is less reactive than bromomethyl (as in tert-butyl 4-(bromomethyl)benzoate), making it more suitable for stable intermediates rather than cross-coupling reactions . Amino vs. Hydroxymethyl: tert-Butyl 3-(aminomethyl)benzoate hydrochloride exhibits enhanced solubility due to its ionic nature, whereas the hydroxymethyl variant relies on H-bonding for interactions .

Ester Group Stability :

- tert-Butyl esters universally demonstrate superior hydrolytic stability compared to methyl esters (e.g., methyl 3-(hydroxymethyl)benzoate), critical for prolonged shelf life in drug formulations .

Positional Isomerism :

- Substituent position significantly impacts bioactivity. For example, methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate (para-substituted) shows distinct electronic properties compared to meta-substituted analogs .

Fluorinated Analogs :

- Fluorinated derivatives like tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1781046-72-7) exhibit altered metabolic stability and lipophilicity, highlighting the trade-offs between fluorine incorporation and hydroxymethyl functionality .

Contradictions and Limitations:

- underscores the importance of positional accuracy in substituent placement, as even minor errors (e.g., para vs. meta) can invalidate research conclusions .

- While tert-butyl groups generally enhance stability, their bulkiness may hinder binding in certain biological targets, as seen in urea-functionalized analogs (e.g., tert-butyl 3-(3-(4-methoxyphenyl)ureido)benzoate) .

Biological Activity

Tert-butyl 3-(hydroxymethyl)benzoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an ester derived from benzoic acid and tert-butyl alcohol. Its chemical structure can be represented as follows:

- Molecular Formula : C12H16O3

- Molecular Weight : 208.25 g/mol

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antibacterial agents.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that the compound could serve as a template for new antimicrobial drugs, particularly in an era of increasing antibiotic resistance.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties . In vitro assays showed that it significantly reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages stimulated with lipopolysaccharides (LPS).

- Case Study : In a controlled experiment using RAW264.7 macrophages, treatment with this compound at concentrations of 50 µM led to a 50% reduction in IL-6 levels compared to untreated controls.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The hydroxymethyl group enhances hydrogen bonding capabilities, which may influence enzyme activity and receptor interactions.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby modulating the inflammatory response.

- Receptor Interaction : It may act on specific receptors linked to pain and inflammation, providing insights into its potential as an analgesic agent.

Applications in Medicine

The promising biological activities of this compound suggest several applications:

- Antimicrobial Agent : Development of new antibiotics targeting resistant strains.

- Anti-inflammatory Drug : Potential use in treating conditions like arthritis or chronic inflammatory diseases.

- Pharmaceutical Intermediate : Its unique structure makes it a suitable building block for synthesizing more complex therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing tert-butyl 3-(hydroxymethyl)benzoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis often involves esterification or protection/deprotection sequences. For example, tert-butyl esters are typically prepared via acid-catalyzed condensation of benzoic acid derivatives with tert-butanol or via tert-butyl chloroformate intermediates. Reaction optimization (e.g., temperature, solvent polarity, and catalyst choice) is critical. For instance, highlights the use of tert-butyl esters in multi-step syntheses, where intermediates like mesylates or bromides require careful handling to avoid hydrolysis . Column chromatography (as described in ) is frequently used for purification, with eluent gradients tailored to separate polar hydroxylated byproducts .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Analytical techniques include:

- NMR Spectroscopy : H and C NMR (e.g., ) confirm regiochemistry and esterification success by identifying tert-butyl (~1.3 ppm singlet) and hydroxymethyl (~4.5 ppm multiplet) groups.

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., reports HRMS m/z matching theoretical values).

- HPLC : Purity assessment (>95%) is essential for downstream applications, as impurities like unreacted starting materials or oxidized derivatives may skew biological assay results .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : The compound is sensitive to hydrolysis due to the ester and hydroxymethyl groups. Storage at –20°C under inert gas (argon/nitrogen) in anhydrous solvents (e.g., THF or DCM) is recommended. notes that similar tert-butyl carbamates require protection from moisture and acidic conditions to prevent decomposition .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled in derivatives of this compound during functionalization?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis may be employed. For example, describes CuH-catalyzed enantioselective syntheses of tert-butyl benzoate derivatives, where ligand choice (e.g., DTBM-SEGPHOS) dictates stereoselectivity . Kinetic resolution during esterification or enzymatic catalysis (e.g., lipases) could also be explored for chiral hydroxymethyl group modifications.

Q. What analytical approaches resolve contradictions in reactivity data for this compound across different studies?

- Methodological Answer : Discrepancies in reactivity (e.g., unexpected byproducts or variable yields) may arise from trace metal contaminants or solvent effects. Techniques include:

- Control Experiments : Replicate reactions under anhydrous vs. ambient conditions to assess hydrolysis sensitivity.

- DFT Calculations : Model reaction pathways to identify energetically favorable intermediates (e.g., oxonium ions during ester cleavage).

- In Situ Monitoring : Use Raman spectroscopy or LC-MS to track real-time intermediate formation, as demonstrated in for mesylate displacement reactions .

Q. How can this compound be utilized as a building block in complex molecule synthesis?

- Methodological Answer : The hydroxymethyl group serves as a handle for further functionalization. outlines its use in quinazoline synthesis via condensation with propargylamine derivatives, followed by mesylation and nucleophilic substitution with piperazines . The tert-butyl ester can later be cleaved with TFA ( ) to expose carboxylic acids for coupling reactions .

Q. What strategies mitigate side reactions during the introduction of electrophilic groups to this compound?

- Methodological Answer : Protecting the hydroxymethyl group (e.g., as a silyl ether using tert-butyldimethylsilyl chloride, per ) prior to electrophilic substitution prevents unwanted oxidation or ether formation . Alternatively, directing groups (e.g., nitro or methoxy) can be introduced to control regioselectivity during halogenation or sulfonation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.